2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
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Overview
Description
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound with a complex structure that includes bromine, benzyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves multiple steps, starting with the preparation of the bromobenzyl and sulfonyl components. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. For example, the bromination of benzyl compounds can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl compounds, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves its interaction with specific molecular targets. The bromine and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making the compound useful in medicinal chemistry and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl 4-(methylsulfonyl)benzoate: Similar structure but with different substituents.
α-(2-Bromo-4-methylphenyl)benzeneethanol: Another brominated benzyl compound with different functional groups
Uniqueness
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is unique due to its specific combination of bromine, benzyl, and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO4S/c1-16-6-12-20(13-7-16)28(25,26)15-17-8-10-18(11-9-17)22(24)27-14-19-4-2-3-5-21(19)23/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWKRKZQUWBMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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